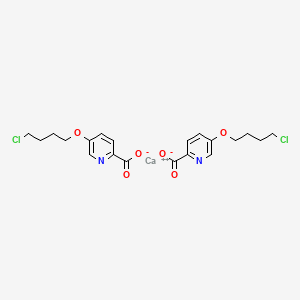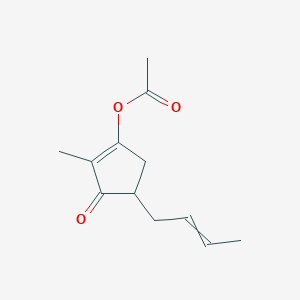![molecular formula C20H19OPS B14463748 Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane CAS No. 66164-48-5](/img/structure/B14463748.png)
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is a complex organophosphorus compound It features a phosphorus atom bonded to two phenyl groups, an oxo group, and a 1-(phenylsulfanyl)ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with 1-(phenylsulfanyl)ethyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as triethylamine or sodium hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield. Purification of the compound is typically achieved through techniques such as recrystallization or column chromatography.
化学反应分析
Types of Reactions
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphide forms.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized phosphine derivatives.
科学研究应用
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
作用机制
The mechanism of action of Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or catalytic effects.
相似化合物的比较
Similar Compounds
Diphenylphosphine oxide: Similar in structure but lacks the 1-(phenylsulfanyl)ethyl group.
Triphenylphosphine oxide: Contains three phenyl groups instead of the 1-(phenylsulfanyl)ethyl group.
Phenylphosphine: A simpler compound with only one phenyl group attached to the phosphorus atom.
Uniqueness
Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane is unique due to the presence of the 1-(phenylsulfanyl)ethyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
66164-48-5 |
|---|---|
分子式 |
C20H19OPS |
分子量 |
338.4 g/mol |
IUPAC 名称 |
[phenyl(1-phenylsulfanylethyl)phosphoryl]benzene |
InChI |
InChI=1S/C20H19OPS/c1-17(23-20-15-9-4-10-16-20)22(21,18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3 |
InChI 键 |
KZQDPJRFYNPLRE-UHFFFAOYSA-N |
规范 SMILES |
CC(P(=O)(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


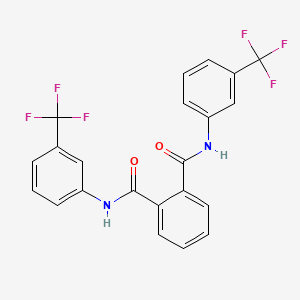
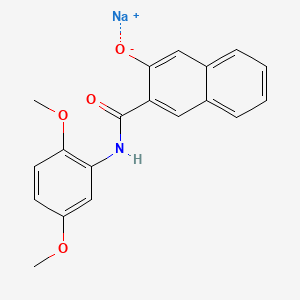
![5-Methoxy-7,12-dimethyl-5,6-dihydrobenzo[a]anthracen-6-ol](/img/structure/B14463678.png)
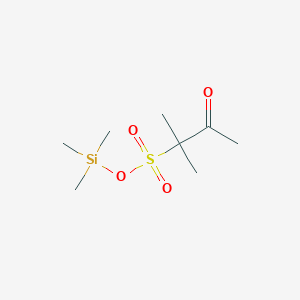
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
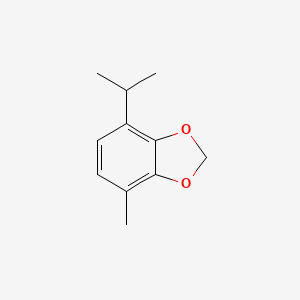

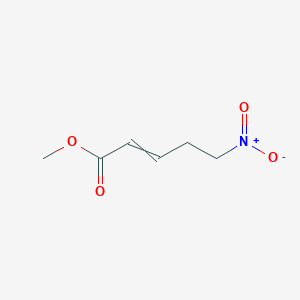
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
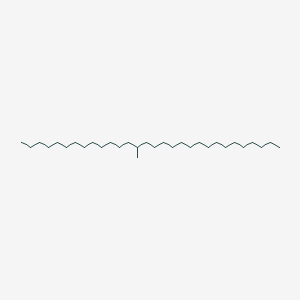
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
